Sulfite

説明

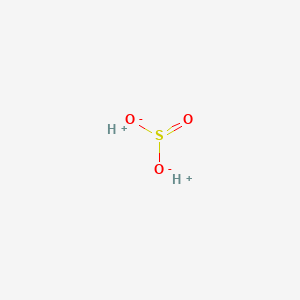

Structure

2D Structure

3D Structure

特性

CAS番号 |

14265-45-3 |

|---|---|

分子式 |

SO3(2−) O3S-2 |

分子量 |

80.07 g/mol |

IUPAC名 |

sulfite |

InChI |

InChI=1S/H2O3S/c1-4(2)3/h(H2,1,2,3)/p-2 |

InChIキー |

LSNNMFCWUKXFEE-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)[O-] |

正規SMILES |

[H+].[H+].[O-]S(=O)[O-] |

他のCAS番号 |

15181-46-1 7782-99-2 |

物理的記述 |

Solid Gas |

溶解性 |

558.5 mg/mL |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Sulfite Ion: Chemical Formula, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sulfite ion (SO₃²⁻), detailing its chemical formula, molecular structure, and key physicochemical properties. It includes a summary of experimental protocols for its characterization and visualizes its role in biological pathways.

Chemical Formula and Core Properties

The this compound ion is a sulfur oxoanion with the chemical formula SO₃²⁻ . It consists of a central sulfur atom bonded to three oxygen atoms and carries a net charge of -2.[1][2][3] The molar mass of the this compound ion is approximately 80.07 g/mol .[1][2][4]

Molecular Structure and Bonding

The this compound ion exhibits a trigonal pyramidal molecular geometry, a direct consequence of the arrangement of its bonding and non-bonding electrons as predicted by VSEPR (Valence Shell Electron Pair Repulsion) theory.[1][5][6] The central sulfur atom is surrounded by three bonding pairs of electrons (connecting to the oxygen atoms) and one lone pair of electrons.[5][6] This arrangement results in a tetrahedral electron geometry, but the molecular shape is defined by the positions of the atoms, hence the trigonal pyramidal structure.[5][7]

A key feature of the this compound ion is resonance . The -2 charge is delocalized across the three oxygen atoms. This can be represented by three resonance structures where one sulfur-oxygen bond is a double bond, and the other two are single bonds.[8] The actual structure is a resonance hybrid of these forms, resulting in three equivalent S-O bonds.[1][8] This equivalency is confirmed by experimental data showing that all S-O bond lengths are identical.[5]

Quantitative Structural and Thermodynamic Data

The structural and thermodynamic properties of the this compound ion have been determined through various experimental and computational methods.

| Property | Value | Source |

| Molecular Geometry | Trigonal Pyramidal | [1][5] |

| Electron Geometry | Tetrahedral | [5][7] |

| O-S-O Bond Angle | Approximately 106° | [5][6][9] |

| S-O Bond Length | Approximately 151 pm (all bonds are equivalent) | [5] |

| Hybridization of Sulfur | sp³ | [5][7][9] |

| Standard Enthalpy of Formation (ΔfH°) (aqueous) | -635.55 ± 0.23 kJ/mol | |

| Standard Enthalpy of Formation (ΔfH°) (gas) | -563.12 ± 0.38 kJ/mol |

Experimental Protocols for Structural Determination

The characterization of the this compound ion's structure relies on several key experimental techniques. While specific parameters may vary depending on the instrumentation and sample, the following provides an overview of the methodologies.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise atomic arrangement in a crystalline solid. For this compound salts, this method has been used to confirm the pyramidal geometry of the SO₃²⁻ ion.

Methodology:

-

Sample Preparation: Single crystals of a this compound-containing salt (e.g., sodium this compound heptahydrate) are grown. This is a critical step, as the quality of the crystal directly impacts the resolution of the final structure.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The crystal is rotated, and the diffraction pattern of the X-rays is recorded on a detector.

-

Structure Solution and Refinement: The diffraction pattern is analyzed to determine the electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and the molecular structure is solved and refined to yield precise bond lengths and angles. For sodium this compound heptahydrate, X-ray crystallography has revealed S-O distances of 1.50 Å (150 pm) and O-S-O angles near 106º.[10][11]

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule, which are unique to its structure. It is particularly useful for studying species in aqueous solutions.

Methodology:

-

Sample Preparation: Aqueous solutions of a soluble this compound salt (e.g., sodium this compound or potassium metabithis compound) are prepared at various concentrations and pH levels. For quantitative analysis, an internal standard may be added.

-

Instrumentation: A Raman spectrometer equipped with a laser (e.g., 785 nm) is used. The laser is focused on the sample, and the scattered light is collected.

-

Data Acquisition: Raman spectra are recorded over a specific wavenumber range (e.g., 100 cm⁻¹ to 3200 cm⁻¹).

-

Data Analysis: The resulting spectra show peaks corresponding to the vibrational modes of the this compound ion. The positions and intensities of these peaks can be used to identify the species present and, with calibration, to determine their concentrations. Theoretical calculations are often used to assign the observed Raman bands to specific molecular vibrations.

Visualizing the this compound Ion and its Biological Role

Graphviz diagrams are provided below to illustrate the structure of the this compound ion and its involvement in a key metabolic pathway.

Lewis Structure and Resonance of the this compound Ion

The following diagram illustrates the resonance structures of the this compound ion, which contribute to its overall hybrid structure.

Caption: Resonance structures of the this compound ion.

Molecular Geometry of the this compound Ion

This diagram shows the trigonal pyramidal geometry of the this compound ion, including the lone pair on the sulfur atom.

Caption: Trigonal pyramidal geometry of the this compound ion.

This compound in the Sulfur Metabolism Pathway

This compound is a key intermediate in the metabolism of sulfur-containing amino acids. It is produced from the oxidation of hydrogen sulfide (B99878) and is subsequently oxidized to sulfate (B86663) by the enzyme this compound oxidase. This is a critical detoxification step, as this compound can be toxic at high concentrations.

Caption: Simplified sulfur metabolism pathway involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanisms of regulation of sulfate assimilation: first steps on a long road - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. KEGG PATHWAY: Sulfur metabolism - Reference pathway [kegg.jp]

- 5. researchgate.net [researchgate.net]

- 6. atct.anl.gov [atct.anl.gov]

- 7. researchgate.net [researchgate.net]

- 8. cfm.ehu.es [cfm.ehu.es]

- 9. Hydrogen sulfide - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sodium this compound - Wikipedia [en.wikipedia.org]

The Intrinsic Presence of Sulfites in Foods and Beverages: A Technical Guide to Natural Sources, Quantification, and Formation

For Immediate Release

This technical guide provides an in-depth exploration of naturally occurring sulfites in the food and beverage landscape. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the origins, analytical determination, and biochemical pathways of endogenous sulfites. This document summarizes quantitative data, details experimental methodologies, and visualizes complex biological processes to serve as a critical resource for food science and safety investigations.

Executive Summary

Sulfites are chemical compounds that naturally occur in a variety of foods and beverages, primarily as a result of fermentation. While often associated with their use as additives for preservation and to prevent browning, their endogenous presence is a significant factor in the chemical composition of many consumer products. This guide delves into the fundamental science behind these natural sulfites, offering detailed quantitative analysis, procedural outlines for their measurement, and a look into the biochemical machinery responsible for their synthesis in microorganisms.

Quantitative Analysis of Naturally Occurring Sulfites

The concentration of naturally occurring sulfites can vary significantly depending on the food matrix, the microorganisms involved in its production, and processing and storage conditions. The following tables summarize the levels of naturally occurring sulfites reported in various foods and beverages. It is important to note that these values can be influenced by the specific analytical method employed.

| Food/Beverage Category | Specific Product | Mean Sulfite Concentration (ppm or mg/kg) | Range of this compound Concentration (ppm or mg/kg) | Analytical Method Used |

| Vegetables | Garlic | 43.87 | 15.43 - 43.87 | Optimized Monier-Williams, Acid Distillation/Ion Chromatography |

| Green Onion | 11.50 | 2.87 - 11.50 | Optimized Monier-Williams, Modified Rankine | |

| Onion | 10.60 | 2.14 - 10.60 | Optimized Monier-Williams, Acid Distillation/Ion Chromatography | |

| Cabbage | 11.21 | 9.82 - 11.21 | Optimized Monier-Williams, Acid Distillation/Ion Chromatography | |

| Platicodon | 15.37 | - | Optimized Monier-Williams | |

| Fermented Foods | Sauerkraut | >100 | - | Not Specified |

| Kimchi | Low levels | - | Not Specified | |

| Aged Cheeses | Low to moderate levels | 10 - 49 | Not Specified | |

| Beverages | Wine (naturally occurring) | - | 6 - 40 | Not Specified |

| Beer | Low levels | <10 | Not Specified | |

| Other | Molasses | >100 | - | Not Specified |

| Maple Syrup | Low to moderate levels | 10 - 49 | Not Specified | |

| Eggs | Low levels | - | Not Specified |

Key Experimental Protocols for this compound Determination

Accurate quantification of sulfites is critical for research and regulatory compliance. Several analytical methods are employed, each with its own advantages and limitations. Below are detailed overviews of the most common experimental protocols.

Optimized Monier-Williams (OMW) Method (AOAC Official Method 990.28)

The Optimized Monier-Williams method is a widely recognized reference method for the determination of total sulfites in food.

Principle: The sample is heated in the presence of hydrochloric acid to liberate sulfur dioxide (SO₂). A stream of nitrogen gas carries the SO₂ through a condenser and into a hydrogen peroxide solution, which oxidizes it to sulfuric acid. The resulting sulfuric acid is then titrated with a standardized sodium hydroxide (B78521) solution.

Apparatus:

-

Three-neck round-bottom flask

-

Separatory funnel

-

Gas inlet tube

-

Allihn condenser

-

Bubbler

-

Heating mantle

-

Nitrogen source

Reagents:

-

4M Hydrochloric acid

-

3% Hydrogen peroxide

-

0.01N Sodium hydroxide

-

Methyl red indicator

Procedure:

-

The apparatus is assembled, and the glassware is purged with nitrogen.

-

A known weight of the food sample is introduced into the reaction flask containing distilled water.

-

The system is purged with nitrogen for 15 minutes.

-

Hydrochloric acid is added to the flask, and the mixture is heated to boiling.

-

The liberated SO₂ is carried by the nitrogen stream into the hydrogen peroxide trap.

-

After 1.75 hours of refluxing, the hydrogen peroxide solution is titrated with standardized sodium hydroxide to a methyl red endpoint.

-

The this compound concentration is calculated based on the volume of titrant used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of sulfites, particularly in complex food matrices.

Principle: Sulfites in the sample are stabilized by derivatization with formaldehyde (B43269) to form hydroxymethylsulfonate (HMS). The HMS is then separated from other matrix components by liquid chromatography and detected by tandem mass spectrometry.

Sample Preparation:

-

A homogenized sample is extracted with a formaldehyde solution to form the stable HMS adduct.

-

The extract is purified using a solid-phase extraction (SPE) cartridge to remove interfering compounds.

-

The eluate is heated to convert any reversibly bound sulfites to HMS.

LC-MS/MS Analysis:

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used to separate the polar HMS from the sample matrix.

-

Mass Spectrometry: Detection is typically performed in negative ion mode using Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity.

Biochemical Pathways of Natural this compound Production

The primary source of naturally occurring sulfites in food and beverages is the metabolic activity of microorganisms, particularly yeast, during fermentation.

Sulfate (B86663) Reduction Pathway in Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, sulfites are intermediates in the sulfate reduction pathway, which is essential for the synthesis of sulfur-containing amino acids like cysteine and methionine.

Pathway Overview:

-

Sulfate Uptake: Extracellular sulfate is transported into the yeast cell.

-

Activation: Sulfate is activated to adenosine-5'-phosphosulfate (B1198388) (APS) and then to 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

-

Reduction to this compound: PAPS is reduced to this compound (SO₃²⁻).

-

Reduction to Sulfide (B99878): this compound is further reduced to sulfide (S²⁻).

-

Amino Acid Synthesis: Sulfide is incorporated into organic molecules to form cysteine and methionine.

Under certain fermentation conditions, such as nitrogen limitation or the presence of specific yeast strains, this compound can accumulate and be excreted from the cell.

Experimental Workflow for this compound Analysis

The selection of an appropriate analytical method is crucial for obtaining accurate and reliable data on naturally occurring sulfites. The following diagram illustrates a typical workflow for the analysis of sulfites in a food sample.

Conclusion

The natural occurrence of sulfites in food and beverages is a complex phenomenon driven by microbial metabolism. A thorough understanding of the sources, concentrations, and analytical methods for these compounds is essential for food scientists, researchers, and professionals in related fields. This technical guide provides a foundational overview to support further investigation and ensure the safety and quality of food products.

An In-Depth Technical Guide to the Reaction of Sulfite with Biological Molecules and Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfite, a sulfur-containing compound, is widely utilized as a preservative and antioxidant in the food, beverage, and pharmaceutical industries. While beneficial in these applications, its reactivity with biological molecules necessitates a thorough understanding of its potential physiological and toxicological effects. This technical guide provides a comprehensive overview of the core reactions between this compound and key biological molecules, including proteins, DNA, and lipids. It aims to equip researchers, scientists, and drug development professionals with the foundational knowledge of these interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

This compound Reactions with Proteins

The primary interaction of this compound with proteins involves the cleavage of disulfide bonds through a process known as sulfitolysis. Disulfide bonds are critical for maintaining the tertiary and quaternary structures of many proteins, and their disruption can lead to denaturation and loss of function.

Mechanism of Sulfitolysis

Sulfitolysis is a nucleophilic attack by the this compound ion on one of the sulfur atoms of a disulfide bridge. This reaction results in the formation of a thiol (S-H) group and an S-sulfonate group (S-SO3-). The reaction is reversible and its equilibrium is dependent on factors such as pH, temperature, and the concentration of reactants.[1]

Quantitative Data on Protein Sulfitolysis

The rate and extent of sulfitolysis are influenced by the accessibility of the disulfide bonds within the protein structure. Denaturing agents like urea (B33335) or guanidine (B92328) hydrochloride are often used in experimental setting to expose these bonds.[2]

| Protein | This compound Conc. (M) | Denaturant | Temperature (°C) | Reaction Time | Extent of Reaction | Reference |

| Ribonuclease | 0.16 | 8 M Urea | 25 | - | Rate determination | [2] |

| Thioredoxins | millimolar | None | Ambient | - | Cleavage observed | [1] |

| Glutaredoxins | millimolar | None | Ambient | - | Cleavage observed | [1] |

Experimental Protocol: Sulfitolysis of a Protein and Quantification of Disulfide Bonds

This protocol describes the cleavage of disulfide bonds in a protein using this compound, followed by the quantification of the resulting free sulfhydryl groups.

Materials:

-

Protein of interest

-

Sodium this compound (Na2SO3)

-

8 M Guanidine hydrochloride (GuHCl)

-

Tris buffer (pH 7.4)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Spectrophotometer

Procedure:

-

Protein Preparation: Dissolve the protein of interest in Tris buffer containing 8 M GuHCl to a final concentration of 1-5 mg/mL. The GuHCl serves to denature the protein and expose the disulfide bonds.

-

This compound Reaction: Add a freshly prepared solution of sodium this compound to the protein solution to a final concentration of 50-100 mM.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The incubation time may need to be optimized depending on the protein.

-

Quantification of Sulfhydryl Groups:

-

Take an aliquot of the reaction mixture.

-

Add DTNB solution to a final concentration of 0.1 mM.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

-

Calculation: The number of sulfhydryl groups can be calculated using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion (14,150 M-1cm-1). The number of cleaved disulfide bonds is half the number of newly formed sulfhydryl groups.

This compound Reactions with Lipids

This compound can induce lipid peroxidation, a process that damages cell membranes and can lead to the formation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).

Mechanism of Lipid Peroxidation

The initiation of lipid peroxidation by this compound is thought to involve the generation of free radicals during its autoxidation. T[3]hese radicals can abstract a hydrogen atom from a methylene (B1212753) group of an unsaturated fatty acid, initiating a chain reaction that leads to the formation of lipid hydroperoxides. These hydroperoxides are unstable and can decompose to form a variety of secondary products, including MDA and 4-HNE.

[4]#### 3.2. Quantitative Data on this compound-Induced Lipid Peroxidation

The levels of lipid peroxidation products can be measured to quantify the extent of damage.

| Biological System | This compound Concentration/Dose | Measured Parameter | Observation | Reference |

| Rat Brain | 520 mg/kg/day (sodium metabithis compound) | TBARS | Increased | |

| Rat Erythrocytes | 25 mg/kg (this compound) | TBARS | Increased | |

| Rat Brain | 500 µM (in vitro) | TBARS | Increased |

Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method for measuring lipid peroxidation. It is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically or fluorometrically.

-

Biological sample (e.g., tissue homogenate, plasma)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Hydrochloric acid (HCl)

-

Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (B13500) (TMP) for standard curve

-

Spectrophotometer or Fluorometer

Procedure:

-

Sample Preparation: Homogenize tissue samples in a suitable buffer.

-

Precipitation: Add TCA to the sample to precipitate proteins and other macromolecules. Centrifuge to collect the supernatant.

-

TBA Reaction: Add a solution of TBA in an acidic medium (e.g., HCl) to the supernatant.

-

Heating: Heat the mixture at 95-100°C for a specific time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA.

-

Cooling and Measurement: Cool the samples and measure the absorbance at 532 nm or fluorescence at an excitation of 530 nm and an emission of 550 nm.

-

Standard Curve: Prepare a standard curve using known concentrations of MDA or a precursor like TMP.

-

Calculation: Determine the concentration of TBARS in the samples by comparing their absorbance/fluorescence to the standard curve.

Experimental Workflow for TBARS Assay:

This compound in Biological Signaling Pathways

This compound is an intermediate in the metabolism of sulfur-containing amino acids, cysteine and methionine. I[7][8][9][10]t also interacts with key signaling molecules like nitric oxide (NO) and hydrogen sulfide (B99878) (H2S).

Cysteine and Methionine Metabolism

This compound is generated during the catabolism of cysteine and methionine. It is then oxidized to sulfate (B86663) by the mitochondrial enzyme this compound oxidase.

Role in Hydrogen Sulfide (H2S) Signaling

This compound is an intermediate in the mitochondrial oxidation pathway of hydrogen sulfide, another important gaseous signaling molecule. H2S is oxidized to persulfide, which is then converted to this compound by the enzyme ETHE1. S[11][12]ulfite is subsequently oxidized to sulfate.

Conclusion

The reactivity of this compound with key biological molecules highlights its potential to significantly impact cellular structure and function. Understanding these interactions is crucial for assessing the safety and efficacy of this compound-containing products in the food and pharmaceutical industries, as well as for elucidating its role in human health and disease. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the complex biological chemistry of this compound.

References

- 1. Facile sulfitolysis of the disulfide bonds in oxidized thioredoxin and glutaredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of this compound and chronic restraint stress on brain lipid peroxidation and anti-oxidant enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-induced lipid peroxidation in chloroplasts as determined by ethane production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 6. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KEGG PATHWAY: Cysteine and methionine metabolism - Reference pathway [kegg.jp]

- 8. KEGG PATHWAY: map00270 [kegg.jp]

- 9. KEGG PATHWAY: ko00270 [genome.jp]

- 10. KEGG PATHWAY: hsa00270 [genome.jp]

- 11. Hydrogen sulfide signaling in mitochondria and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfur as a Signaling Nutrient Through Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Sulfite as an Antioxidant in Food Preservation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfiting agents, including sulfur dioxide (SO₂), bisulfites (HSO₃⁻), and sulfites (SO₃²⁻), have long been employed in the food industry as highly effective preservatives. Their utility stems from a multifaceted mechanism of action that includes potent antioxidant and enzyme-inhibiting properties, as well as antimicrobial effects. This technical guide provides a comprehensive exploration of the core antioxidant mechanisms of sulfites in food preservation, with a focus on the inhibition of enzymatic and non-enzymatic browning reactions. Detailed experimental protocols, quantitative data, and visual representations of the key pathways are presented to offer a thorough understanding for research and development professionals.

Inhibition of Enzymatic Browning

Enzymatic browning is a major cause of quality degradation in many fruits and vegetables, leading to undesirable changes in color, flavor, and nutritional value. This process is primarily catalyzed by the enzyme polyphenol oxidase (PPO). Sulfites intervene in this pathway through a dual-action mechanism: direct inhibition of the PPO enzyme and chemical reduction of its products.

Direct Inhibition of Polyphenol Oxidase (PPO)

Sulfites can act as irreversible inhibitors of PPO. This inhibition is enhanced at lower pH levels (below 5.0), suggesting that the bisulfite ion (HSO₃⁻) is the primary inhibitory species. The mechanism involves the covalent modification of the PPO active site. Specifically, this compound has been shown to covalently modify a single amino acid residue, likely a copper-coordinating histidine, which is crucial for the enzyme's catalytic activity. This modification alters the protein structure, leading to a loss of function.

Reduction of o-Quinones

The primary mechanism by which sulfites prevent the visible signs of enzymatic browning is through their action as potent reducing agents. PPO catalyzes the oxidation of phenolic compounds present in plant tissues into highly reactive, colored compounds called o-quinones. These o-quinones then undergo non-enzymatic polymerization to form brown pigments known as melanins.

Sulfites rapidly react with the newly formed o-quinones, reducing them back to their original colorless diphenolic forms. This effectively short-circuits the browning cascade, preventing the accumulation of colored products.

Furthermore, sulfites can react irreversibly with o-quinones to form stable, colorless sulfonate adducts, such as sulfonated derivatives of chlorogenic acid. This reaction removes the quinones from the pool of browning precursors.

The Pivotal Role of Sulfites in Mitigating Enzymatic Browning: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the critical role sulfites play in the prevention of enzymatic browning, a significant factor in the degradation of quality in various foods and pharmaceutical preparations. Tailored for researchers, scientists, and drug development professionals, this document elucidates the underlying biochemical mechanisms, presents robust quantitative data, and furnishes detailed experimental protocols for the evaluation of anti-browning agents.

Executive Summary

Enzymatic browning is a biochemical process primarily initiated by the enzyme polyphenol oxidase (PPO), which catalyzes the oxidation of phenolic compounds into highly reactive quinones. These quinones subsequently polymerize to form brown, black, or red pigments, leading to undesirable discoloration and degradation of products. Sulfites have long been the gold standard for inhibiting this process due to their high efficacy. This guide delves into the dual mechanism of sulfite action: their ability to reduce enzymatically formed o-quinones back to their colorless diphenolic precursors and their capacity to irreversibly inactivate the PPO enzyme itself. This document provides a comprehensive overview of the enzymatic browning pathway and the specific inhibitory actions of sulfites, supported by quantitative data and detailed experimental methodologies to facilitate further research and development in this field.

The Biochemical Landscape of Enzymatic Browning

Enzymatic browning is a complex cascade of reactions that begins with the oxidation of phenolic compounds naturally present in tissues. The primary catalyst for this reaction is Polyphenol Oxidase (PPO), a copper-containing enzyme. The process can be broadly categorized into two stages: an initial enzymatic oxidation followed by a non-enzymatic polymerization.

The sequence of events is as follows:

-

Enzymatic Oxidation: In the presence of oxygen, PPO hydroxylates monophenols to o-diphenols and then oxidizes o-diphenols to o-quinones.

-

Non-Enzymatic Polymerization: The highly reactive o-quinones undergo spontaneous, non-enzymatic polymerization, leading to the formation of complex, high-molecular-weight pigments known as melanins, which are responsible for the characteristic brown color.

The Dual Inhibitory Mechanism of Sulfites

Sulfites, including sodium metabithis compound, potassium bithis compound, and sulfur dioxide, are highly effective inhibitors of enzymatic browning due to their multifaceted mode of action.[1] They interfere with the browning process at two critical junctures:

-

Reduction of o-Quinones: Sulfites are potent reducing agents. They rapidly reduce the o-quinones, the initial products of PPO catalysis, back to their original, colorless o-diphenol forms.[2] This action effectively prevents the subsequent polymerization into melanin (B1238610) pigments. However, this is a temporary inhibition, as the sulfites are consumed in the process.

-

Irreversible Inactivation of PPO: Sulfites can directly and irreversibly inactivate the PPO enzyme.[1] This is achieved through the modification of the enzyme's protein structure. Evidence suggests that sulfites can interact with the copper-containing active site of PPO, rendering the enzyme catalytically inactive.[1] This irreversible inhibition provides long-lasting prevention of browning.

Quantitative Analysis of this compound Efficacy

The effectiveness of sulfites in preventing enzymatic browning has been quantified in numerous studies. The following tables summarize key data comparing sulfites to other common anti-browning agents.

Table 1: Comparative Efficacy of Anti-Browning Agents on PPO Activity and Browning Index

| Anti-Browning Agent | Concentration | PPO Activity Reduction (%) | Browning Index (BI) | Food Matrix | Reference |

| Sodium Metabithis compound | 0.05% | ~85% | 18.8 | Potato | [3] |

| Ascorbic Acid | 1% | ~65% | 22.1 | Potato | [3] |

| L-Cysteine | 0.5% | - | - | Apple | |

| 4-Hexylresorcinol | 0.01% | - | - | Apple | |

| Sodium Metabithis compound | 5 mM | 55.00% | - | Ginger | [4] |

| L-cysteine | 5 mM | 28.18% | - | Ginger | [4] |

| Sodium Chloride | 5 mM | 15.65% | - | Ginger | [4] |

Table 2: Kinetic Parameters of PPO in the Presence of Inhibitors

| Food Matrix | Substrate | Inhibitor | Concentration | Km (mM) | Vmax (U/mL/min) | Type of Inhibition |

| Ginger | 4-methylcatechol | Sodium Metabithis compound | 1.0 mM | 3.55 | 0.05 | Non-competitive |

| Ginger | Pyrocatechol | Sodium Metabithis compound | 1.0 mM | 8.89 | 0.04 | Non-competitive |

| Ginger | 4-methylcatechol | L-cysteine | 1.0 mM | 2.55 | 0.05 | Mixed |

| Ginger | Pyrocatechol | L-cysteine | 1.0 mM | 11.11 | 0.07 | Uncompetitive |

Table 3: Colorimetric Analysis (Lab* values) of Treated Produce Over Time

| Treatment | Food Matrix | Storage Time | L* (Lightness) | a* (Redness/Greenness) | b* (Yellowness/Blueness) |

| Control (Untreated) | Apple Slices | 7 days | 38.25 | 4.16 | 42.83 |

| Lime Juice (contains sulfites) | Apple Slices | 7 days | 69.99 | - | 25.45 |

| Control (Untreated) | Mango Slices | 14 days | Decreased | Increased | Increased |

| Antibrowning agents (C6H8O6 & CaCl2) | Mango Slices | 14 days | Higher than control | Lower than control | Lower than control |

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to evaluate the efficacy of anti-browning agents.

Polyphenol Oxidase (PPO) Extraction

Objective: To extract crude PPO from plant tissue for subsequent activity assays.

Materials:

-

Plant tissue (e.g., apple, potato)

-

Cold 0.1 M phosphate (B84403) buffer (pH 6.5) containing polyvinylpyrrolidone (B124986) (PVP) to bind phenolic compounds

-

Homogenizer or blender

-

Refrigerated centrifuge

-

Cheesecloth or Miracloth

-

Ice bath

Procedure:

-

Weigh a known amount of fresh plant tissue (e.g., 25 g).

-

Cut the tissue into small pieces and immediately place it in a pre-chilled blender with a 2:1 ratio of cold phosphate buffer (e.g., 50 mL).

-

Homogenize at high speed for 1-2 minutes in short bursts to prevent heating. Keep the blender cup in an ice bath throughout the process.

-

Filter the homogenate through four layers of cheesecloth or Miracloth into a chilled beaker.

-

Transfer the filtrate to centrifuge tubes and centrifuge at 10,000 x g for 20 minutes at 4°C.

-

Carefully decant the supernatant, which contains the crude PPO extract, into a clean, chilled tube. Store on ice for immediate use or at -20°C for later analysis.

Spectrophotometric PPO Activity Assay

Objective: To determine the inhibitory effect of sulfites on PPO activity.

Materials:

-

Crude PPO extract (from section 5.1)

-

0.1 M phosphate buffer (pH 6.5)

-

0.1 M catechol solution (substrate)

-

This compound solutions of varying concentrations (e.g., sodium metabithis compound)

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Set the spectrophotometer to a wavelength of 420 nm and equilibrate to 25°C.

-

Prepare a reaction mixture in a cuvette containing:

-

2.5 mL of 0.1 M phosphate buffer (pH 6.5)

-

0.2 mL of the this compound solution (or distilled water for the control)

-

0.2 mL of crude PPO extract

-

-

Incubate the mixture for 5 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 0.2 mL of 0.1 M catechol solution and mix immediately by inversion.

-

Place the cuvette in the spectrophotometer and record the change in absorbance at 420 nm every 30 seconds for 5 minutes.

-

The rate of reaction is the initial linear slope of the absorbance versus time plot.

-

Calculate the percentage of inhibition using the following formula:

-

% Inhibition = [ (Activitycontrol - Activitythis compound) / Activitycontrol ] x 100

-

Colorimetric Measurement of Enzymatic Browning

Objective: To quantitatively measure the color change on the surface of treated samples over time.

Materials:

-

Calibrated colorimeter (e.g., Konica Minolta CR-400)

-

White standard plate for calibration

-

Treated and control sample slices (e.g., apple, potato)

Procedure:

-

Calibrate the colorimeter using the standard white plate according to the manufacturer's instructions.

-

Prepare fresh slices of the produce and dip them in the respective treatment solutions (e.g., water for control, this compound solution) for a specified time (e.g., 2 minutes).

-

Remove the slices, allow them to drain, and place them on a clean surface at room temperature.

-

At specified time intervals (e.g., 0, 30, 60, 120 minutes), measure the color of the cut surface using the colorimeter. Take at least three readings per slice at different locations.

-

Record the L* (lightness), a* (redness-greenness), and b* (yellowness-blueness) values.

-

The Browning Index (BI) can be calculated using the following formula:

-

BI = [100 * (x - 0.31)] / 0.172, where x = (a* + 1.75L) / (5.645L + a* - 3.012b*)

-

Conclusion

Sulfites remain a highly effective and widely utilized tool for the prevention of enzymatic browning in a variety of applications. Their dual mechanism of action, targeting both the products of PPO catalysis and the enzyme itself, provides robust and lasting protection against discoloration. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and professionals in the field to further investigate and optimize the use of sulfites and to develop novel anti-browning strategies. As the demand for high-quality, minimally processed products continues to grow, a thorough understanding of the mechanisms of enzymatic browning and its inhibition is paramount.

References

- 1. research.wur.nl [research.wur.nl]

- 2. Maillard reaction products as "natural antibrowning" agents in fruit and vegetable technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Inhibitory effect of chemical and natural anti-browning agents on polyphenol oxidase from ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfur Dioxide and Sulfite Equilibrium in Aqueous Solutions

Introduction: Sulfur dioxide (SO2) and its corresponding sulfite salts are crucial chemical compounds with significant applications across various scientific and industrial domains, including drug development, food and beverage preservation, and winemaking.[1][2][3] Their efficacy as antioxidants and antimicrobial agents is intrinsically linked to a complex, pH-dependent equilibrium that exists when they are dissolved in aqueous solutions.[4][5] This guide provides a detailed examination of this equilibrium, presents quantitative data, outlines key experimental protocols for its analysis, and illustrates the fundamental relationships for researchers, scientists, and drug development professionals.

The Core Chemical Equilibrium

When sulfur dioxide gas dissolves in water, it establishes a dynamic equilibrium with several ionic and non-ionic species. This process is fundamental to understanding its chemical behavior and reactivity.[6][7]

Initially, dissolved sulfur dioxide exists in equilibrium with sulfurous acid (H₂SO₃). However, spectroscopic studies have shown that the majority of the unionized sulfur species in solution is uncombined, hydrated SO₂ molecules, with sulfurous acid being a minor component.[8] For practical purposes, the total concentration of these unionized forms is often collectively referred to as "sulfurous acid."

This "sulfurous acid" is a weak diprotic acid that dissociates in two successive, pH-dependent steps, first yielding the bithis compound ion (HSO₃⁻) and subsequently the this compound ion (SO₃²⁻).[9][10]

Caption: The pH-dependent equilibrium pathway of sulfur dioxide in water.

Table 1: Key Chemical Species in the Aqueous Sulfur Dioxide System

| Formula | Chemical Name | Description |

| SO₂(aq) | Dissolved Sulfur Dioxide | Gaseous SO₂ dissolved in water, the primary unionized form.[8] |

| H₂SO₃ | Sulfurous Acid | A weak diprotic acid formed from the hydration of SO₂(aq).[9] |

| HSO₃⁻ | Bithis compound Ion | The conjugate base of sulfurous acid, formed in the first dissociation.[11] |

| SO₃²⁻ | This compound Ion | The conjugate base of the bithis compound ion, formed in the second dissociation.[10] |

The Critical Role of pH in Species Distribution

The relative concentration of each sulfur (IV) species is almost entirely dependent on the pH of the aqueous solution.[4][6][7] This relationship is governed by the two acid dissociation constants, Ka₁ and Ka₂.

Table 2: Equilibrium Reactions and Dissociation Constants

| Reaction | Equilibrium | pKa (at ~25°C) |

| First Dissociation | H₂SO₃ ⇌ H⁺ + HSO₃⁻ | pKa₁ ≈ 1.8[12] |

| Second Dissociation | HSO₃⁻ ⇌ H⁺ + SO₃²⁻ | pKa₂ ≈ 7.2[9] |

This pH dependence dictates the functionality of the solution. The antimicrobial activity is largely attributed to molecular SO₂, which can permeate cell membranes, while the antioxidant properties involve the bithis compound and this compound ions.[12]

-

In highly acidic conditions (pH < 1.8): The equilibrium is shifted to the left, and dissolved molecular SO₂ is the predominant species.[7]

-

In moderately acidic to neutral conditions (pH 2-7): The bithis compound ion (HSO₃⁻) is the most abundant species. This is the primary form in many applications, including wine.[6][7]

-

In alkaline conditions (pH > 7.2): The equilibrium shifts further to the right, and the this compound ion (SO₃²⁻) becomes the dominant form.[12]

Table 3: Approximate Distribution of Sulfur (IV) Species at Various pH Values (25°C)

| pH | % Molecular SO₂ (H₂SO₃) | % Bithis compound (HSO₃⁻) | % this compound (SO₃²⁻) | Dominant Species |

| 1.0 | ~86% | ~14% | <0.1% | Molecular SO₂ |

| 2.0 | ~39% | ~61% | <0.1% | Bithis compound |

| 3.0 | ~6% | ~94% | <0.1% | Bithis compound[7] |

| 4.0 | ~0.6% | ~99.4% | <0.1% | Bithis compound[7] |

| 5.0 | <0.1% | ~99.9% | ~0.1% | Bithis compound |

| 6.0 | <0.1% | ~94% | ~6% | Bithis compound |

| 7.0 | <0.1% | ~61% | ~39% | Bithis compound |

| 8.0 | <0.1% | ~14% | ~86% | This compound |

| 9.0 | <0.1% | ~1.5% | ~98.5% | This compound |

Influence of Temperature

Temperature affects both the solubility of sulfur dioxide gas in water and the acid dissociation constants.

-

Solubility: The dissolution of SO₂ in water is an exothermic process. Therefore, according to Le Châtelier's principle, the solubility of SO₂ decreases as the temperature increases.[6]

-

Equilibrium Constants: An increase in temperature generally leads to a slight increase in the dissociation constants (a decrease in pKa), favoring the formation of the ionic species. However, the effect of pH remains the dominant factor in determining the species distribution.[13][14]

Table 4: Effect of Temperature on the First Dissociation Constant (pKa₁) of Sulfurous Acid

| Temperature (°C) | pKa₁ |

| 10 | 1.87 |

| 25 | 1.81 |

| 50 | 1.76 |

(Data derived from thermodynamic calculations and experimental observations.)[15]

Analytical Methodologies for Quantification

Accurate determination of free and total this compound concentrations is critical for quality control, regulatory compliance, and research. Several robust methods are available.

This classic titrimetric method, often called the Ripper method, is suitable for determining this compound concentrations in relatively clean water samples and beverages.[16]

Principle: In an acidic medium, this compound is oxidized by iodine. A standardized potassium iodide-iodate solution is used as the titrant, which liberates free iodine. The endpoint is reached when all this compound has been consumed, and the first excess of iodine reacts with a starch indicator to form a distinct blue-black complex.[16][17]

Reaction: SO₃²⁻ + I₂ + H₂O → SO₄²⁻ + 2I⁻ + 2H⁺

Caption: A generalized workflow for the iodometric titration of this compound.

Detailed Protocol:

-

Reagents:

-

Standard Potassium Iodide-Iodate Titrant (e.g., 0.0125 M).

-

Sulfuric Acid (H₂SO₄), 1 M.

-

Starch Indicator Solution (1% w/v).

-

Deionized, degassed water.

-

-

Procedure:

-

Pipette a known volume (e.g., 50 mL) of the sample into an Erlenmeyer flask.

-

Acidify the sample by adding 5 mL of 1 M H₂SO₄.

-

Add 1 mL of starch indicator solution. The solution should remain colorless.

-

Titrate immediately with the standard potassium iodide-iodate solution, swirling the flask continuously.

-

The endpoint is the first appearance of a faint but permanent blue or blue-black color.

-

Record the volume of titrant used.

-

-

Interferences: Oxidizable substances like sulfides and ferrous iron can cause positive interference.[16] Nitrites can cause negative interference but can be removed by adding sulfamic acid.[18] Heavy metals like copper can catalyze this compound oxidation; adding a chelating agent like EDTA at the time of sampling can mitigate this.[18]

Spectrophotometric analysis offers high sensitivity and is suitable for determining low this compound concentrations.

Principle (Pararosaniline/Fuchsin Method): This method is based on the reaction of this compound with formaldehyde (B43269) and pararosaniline (or fuchsin) dye in an acidic medium. This reaction forms a stable, intensely colored purple-red complex.[19][20] The absorbance of this complex is measured with a spectrophotometer at a specific wavelength (typically 560-580 nm) and is directly proportional to the this compound concentration.[21]

Detailed Protocol:

-

Reagents:

-

Pararosaniline Hydrochloride Solution.

-

Formaldehyde Solution (e.g., 0.2%).

-

This compound Standard Solutions (prepared from sodium metabithis compound).

-

Hydrochloric Acid (HCl).

-

-

Procedure:

-

Prepare a series of this compound standards and a blank.

-

To a known volume of the sample (or standard), add the pararosaniline reagent followed by the formaldehyde solution.

-

Allow the color to develop for a specified time (e.g., 30 minutes) at a controlled temperature.[21]

-

Measure the absorbance of the solution at the wavelength of maximum absorption (e.g., 560 nm) against the blank.

-

Construct a calibration curve from the standards to determine the concentration in the unknown sample.

-

Ion chromatography is a modern, rapid, and highly sensitive method for the determination of this compound and other anions.

Principle: The sample is injected into an IC system where it passes through an anion-exchange column. The this compound ions are separated from other components in the sample matrix based on their affinity for the column's stationary phase. Detection is often achieved using a highly sensitive amperometric (electrochemical) detector, which measures the current produced when this compound is oxidized at an electrode.[22]

Methodology Overview:

-

Sample Preparation: Samples are often stabilized by dilution in an alkaline buffer (e.g., pH 9-10) to prevent the oxidation of this compound and convert all species to the SO₃²⁻ form.[22]

-

Instrumentation: An ion chromatograph equipped with an anion-exchange column, a suppressed conductivity or amperometric detector, and an autosampler.

-

Analysis: An isocratic or gradient elution with an appropriate eluent (e.g., a carbonate-bicarbonate buffer) separates the this compound from interfering ions. The retention time identifies the this compound, and the detector response is used for quantification against known standards. This method is particularly useful for complex matrices found in food and pharmaceutical products.[22]

References

- 1. naturalsolutionsforahealthyyou.com [naturalsolutionsforahealthyyou.com]

- 2. This compound and Sulfa Drugs [aaaai.org]

- 3. api.pageplace.de [api.pageplace.de]

- 4. The roles of pH and ionic species in sulfur dioxide- and this compound-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 621. Sulfur dioxide and sulfites (WHO Food Additives Series 21) [inchem.org]

- 6. Sulfur Dioxide and Some Sulfites, Bisulfites and Metabisulfites - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. SO2 Chemistry in a Nutshell | Winemakers Research Exchange [winemakersresearchexchange.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Sulfur dioxide is quite soluble in water: SO2(g) + H2O(l) - McMurry 8th Edition Ch 16 Problem 149 [pearson.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 5 [personal.ems.psu.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thermodynamics of Solution of SO2(g) in Water and of Aqueous Sulfur Dioxide Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NEMI Method Summary - 4500-SO32- B [nemi.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. NEMI Method Summary - 377.1 [nemi.gov]

- 19. SO2 Measurement Methods | Winemakers Research Exchange [winemakersresearchexchange.com]

- 20. Discrete Analyzer for Free and Total this compound Analysis in Food and Beverage [thermofisher.com]

- 21. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 22. lcms.cz [lcms.cz]

The Chemistry of Sulfites in the Winemaking Process: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role and complex chemistry of sulfites, primarily in the form of sulfur dioxide (SO2), throughout the winemaking process. From its antimicrobial and antioxidant properties to its impact on sensory characteristics, this document delves into the molecular interactions and analytical methodologies essential for understanding and controlling this key winemaking additive.

The Dual Role of Sulfur Dioxide in Wine

Sulfur dioxide is an indispensable tool in modern winemaking due to its dual preservative actions.[1][2][3] It serves as a potent antimicrobial agent and a powerful antioxidant .[2][3][4]

-

Antimicrobial Action: SO2 is highly effective at inhibiting the growth of undesirable yeasts and bacteria that can cause spoilage, leading to off-flavors and aromas such as vinegar or acetone.[4][5] This selective action allows the desired wine yeast, Saccharomyces cerevisiae, which has a higher tolerance to SO2, to dominate the fermentation process.[6] Lactic acid bacteria, responsible for malolactic fermentation, are significantly more sensitive to SO2.[6]

-

Antioxidant Action: SO2 protects the wine from the detrimental effects of oxygen.[1][3][7] It scavenges oxygen and reacts with oxidation products, preventing the browning of white wines and the loss of desirable fruit aromas.[3][4][7] SO2 also inhibits oxidative enzymes like tyrosinase and laccase, which are naturally present in grapes and can accelerate oxidation.[7]

Chemical Forms of Sulfites in Wine: A pH-Dependent Equilibrium

When sulfur dioxide is added to wine, it exists in a dynamic equilibrium between three forms: molecular SO2 (SO2·H2O), bisulfite (HSO3-), and this compound (SO32-).[6] The relative proportion of each form is highly dependent on the pH of the wine.[1][6]

-

Molecular SO2: This is the most effective antimicrobial form of sulfur dioxide.[1] Its concentration increases as the pH of the wine decreases (becomes more acidic).[1][6]

-

Bithis compound (HSO3-): This is the predominant form of free SO2 in the typical pH range of wine (3.0-4.0).[6] It is the primary form that binds with other wine components.

-

This compound (SO32-): This form is present in very small quantities at wine pH.[6]

The equilibrium between these forms is crucial for managing the effectiveness of a this compound addition.

References

The Impact of Sulfite Exposure on Gut Microbiota: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sulfites, common preservatives in food and beverages, are known for their antimicrobial properties. Emerging research indicates that at concentrations considered safe for consumption, sulfites can significantly alter the composition and function of the human gut microbiota. This dysbiosis is characterized by a reduction in beneficial bacteria and a potential increase in pro-inflammatory species, which may have implications for gut health and systemic inflammatory conditions. This technical guide provides an in-depth analysis of the biological effects of sulfite exposure on the gut microbiota, summarizing key quantitative data, detailing experimental protocols for investigation, and illustrating the underlying mechanisms and experimental workflows.

Introduction

The human gut microbiota is a complex ecosystem crucial for metabolic processes, immune modulation, and maintaining intestinal homeostasis.[1] Disruptions to this microbial community, or dysbiosis, are linked to a variety of non-communicable diseases.[1] Sulfites (E220-228), widely used as food additives, are consumed daily by a significant portion of the population, often exceeding the acceptable daily intake (ADI).[2] While generally regarded as safe, their bactericidal and bacteriostatic properties raise concerns about their impact on beneficial gut bacteria.[2][3] This guide explores the current understanding of this compound-microbiota interactions, providing a technical resource for the scientific community.

Quantitative Effects of this compound Exposure on Gut Microbiota

This compound exposure has been demonstrated to induce significant shifts in the gut microbial population. These effects are dose-dependent and can be observed at concentrations found in everyday food products.[1]

Bacteriostatic and Bactericidal Effects

In vitro studies have quantified the inhibitory concentrations of sulfites against several beneficial gut bacterial species. A bacteriostatic effect, where bacterial growth is inhibited, is observed at lower concentrations, while higher concentrations can be bactericidal, leading to cell death.[2][4]

Table 1: Bacteriostatic and Bactericidal Concentrations of Sulfites against Beneficial Gut Bacteria

| Bacterial Species | This compound Compound | Bacteriostatic Concentration (ppm) | Bactericidal Concentration (ppm) | Exposure Time for Bactericidal Effect (hours) | Reference |

| Lactobacillus casei | Sodium Bithis compound | 250–500 | ≥ 1000 | 2 | [2] |

| Lactobacillus rhamnosus | Sodium Bithis compound | 250–500 | ≥ 1000 | 2 | [2] |

| Lactobacillus plantarum | Sodium Bithis compound | 250–500 | ≥ 1000 | 4 | [2] |

| Streptococcus thermophilus | Sodium Bithis compound | 250–500 | ≥ 1000 | 6 | [2] |

| Lactobacillus spp. | Sodium this compound | 250–500 | 1000–3780 | 4 | [3] |

| Streptococcus thermophilus | Sodium this compound | 250–500 | Not bactericidal up to 6 hours | > 6 | [4] |

Data synthesized from in vitro studies observing bacterial growth over a six-hour period.[2][3][4]

Alterations in Microbial Composition

In vitro gut fermentation models have revealed specific taxonomic shifts following exposure to sulfites. These changes often involve a decrease in beneficial genera and an increase in potentially pathogenic or pro-inflammatory bacteria.

Table 2: Observed Changes in Gut Microbial Genera Following this compound Exposure (200 mg/L SO₂) in an In Vitro Model

| Microbial Genus | Direction of Change | Potential Implication | Reference |

| Bacteroides | Decrease | Reduction in beneficial functions | [1] |

| Ruminococcus | Decrease | Reduction in beneficial functions | [1] |

| Blautia | Decrease | Reduction in beneficial functions | [1] |

| Butyricicoccus | Decrease | Reduction in butyrate (B1204436) production | [1] |

| Coprococcus | Increase | Associated with gut inflammation | [1] |

| Escherichia/Shigella | Increase | Pro-inflammatory potential | [1] |

| Parasutterella | Increase | Association with gut health is complex | [1] |

These changes were observed in a simulated gastrointestinal model (simgi) using fecal microbiota from healthy donors.[1]

Molecular Mechanisms of this compound Action

The antimicrobial action of sulfites is not fully elucidated but is thought to involve the generation of reactive intermediates that can damage cellular components.

-

Nucleophilic Attack : this compound is a strong nucleophile that can react with various biomolecules.[2]

-

Enzyme Inhibition : Reactive molecules derived from this compound oxidation can inhibit key enzymes involved in cellular energy production, such as those in ATP and NADH pathways, ultimately leading to cell death.[2]

-

Oxidative Stress : The reaction of this compound with molecules like hydrogen peroxide (H₂O₂) can form highly toxic sulfur trioxide anion radicals (STAR). These radicals induce oxidative stress, leading to damage of DNA, proteins, and lipids.[2][5]

-

Release of Inflammatory Mediators : The lysis of gram-negative bacteria due to this compound exposure can release lipopolysaccharides (LPS), which are potent inflammatory triggers.[2][6]

References

- 1. May Sulfites in Wine Affect Gut Microbiota? An In Vitro Study of Their Digestion and Interplay with Wine Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfites inhibit the growth of four species of beneficial gut bacteria at concentrations regarded as safe for food - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Sulfites inhibit the growth of four species of beneficial gut bacteria at concentrations regarded as safe for food | PLOS One [journals.plos.org]

An In-depth Technical Guide on Sulfite Oxidase Deficiency and its Metabolic Impact

<

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfite oxidase deficiency (SOD) is a rare and devastating autosomal recessive neurometabolic disorder.[1][2] It stems from the inability to convert toxic this compound to sulfate (B86663), the final step in the degradation of sulfur-containing amino acids.[1][3] This enzymatic failure leads to a systemic accumulation of toxic metabolites, precipitating severe neurological damage, intractable seizures, and often, early mortality.[1][4] This guide provides a comprehensive technical overview of the metabolic derangements in SOD, details established experimental protocols for its diagnosis and study, and presents key quantitative data to facilitate research and therapeutic development.

The Core Pathophysiology: A Defect in Sulfur Amino Acid Metabolism

This compound oxidase (SO) is a molybdenum-dependent enzyme located in the mitochondrial intermembrane space.[5][6] Its primary role is to catalyze the oxidation of this compound (SO₃²⁻) to sulfate (SO₄²⁻), the terminal step in the catabolism of cysteine and methionine.[3][5][6] In isolated this compound oxidase deficiency (ISOD), mutations in the SUOX gene lead to a non-functional or absent SO enzyme.[4][7] This blockage results in the accumulation of this compound and the shunting of this metabolite into alternative pathways, leading to the formation of S-sulfocysteine and thiosulfate.[1][5] The neurotoxicity associated with SOD is largely attributed to the accumulation of this compound and S-sulfocysteine, though the precise mechanisms are still under investigation.[5][8]

References

- 1. This compound oxidase deficiency | Research Starters | EBSCO Research [ebsco.com]

- 2. Orphanet: Encephalopathy due to this compound oxidase deficiency [orpha.net]

- 3. Isolated this compound Oxidase Deficiency: A Case Report With a Novel Mutation and Review of the Literature | Pediatrics | American Academy of Pediatrics [publications.aap.org]

- 4. Isolated this compound oxidase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 5. This compound Oxidase Deficiency and Molybdenum Cofactor Deficiency: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 6. Isolated this compound Oxidase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. SUOX | Rupa Health [rupahealth.com]

- 8. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for Iodometric Titration of Sulfite in Water

Audience: Researchers, scientists, and drug development professionals.

Introduction

The iodometric titration method is a widely used and effective technique for quantifying sulfite (SO₃²⁻) concentrations in various water samples, including process water, boiler feedwater, and wastewater.[1] This method is particularly relevant in industries where this compound is used as an oxygen scavenger to prevent corrosion.[2][3] The principle of this method relies on the oxidation of this compound to sulfate (B86663) by a standardized iodine solution. The endpoint of the titration is visually determined by the appearance of a distinct blue color when excess iodine reacts with a starch indicator.[2][4][5] This document provides a detailed protocol for the iodometric titration of this compound, including reagent preparation, sample handling, experimental procedure, and calculation of results.

Principle of the Method

In an acidic medium, a standard potassium iodide-iodate (KI-KIO₃) solution liberates free iodine (I₂). This iodine then reacts with and oxidizes the this compound ions (SO₃²⁻) present in the water sample to sulfate ions (SO₄²⁻). Once all the this compound has been consumed, any excess iodine will react with a starch indicator to form a deep blue starch-iodine complex, signaling the end of the titration.[2][4][5]

The key chemical reactions are as follows:

-

Liberation of Iodine: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

-

Reaction with this compound: SO₃²⁻ + I₂ + H₂O → SO₄²⁻ + 2I⁻ + 2H⁺

-

Endpoint Indication: I₂ + Starch → Blue Starch-Iodine Complex

Reagents and Equipment

3.1 Reagents

| Reagent | Preparation/Notes |

| Standard Potassium Iodide-Iodate Titrant (0.0125 N) | Equivalent to 500 µg SO₃²⁻ per 1.00 mL. Can be purchased pre-standardized or prepared by dissolving a precise amount of primary standard grade KIO₃ in deionized water containing an excess of KI.[2] |

| Sulfuric Acid (H₂SO₄) | Concentrated or 1 N solution. Used to acidify the sample.[2] |

| Starch Indicator Solution | A 0.5% to 1% solution. Prepare fresh daily or use a stabilized commercial preparation. |

| Sulfamic Acid (H₂NSO₃H) | Crystalline. Used to remove nitrite (B80452) interference.[1][2][4] |

| EDTA Reagent | Dissolve 2.5 g of EDTA in 100 mL of distilled water. Used to prevent catalytic oxidation of this compound by metal ions like copper.[2][4] |

| Deionized Water | For reagent preparation and sample dilution. |

3.2 Equipment

| Equipment | Purpose |

| Buret | 10 mL or 25 mL, Class A for accurate titrant delivery.[5] |

| Erlenmeyer Flask | 250 mL for holding the sample during titration.[5] |

| Graduated Cylinders/Pipettes | For accurate measurement of sample volumes.[5] |

| Magnetic Stirrer and Stir Bar | For constant and gentle mixing during titration. |

| Sample Collection Bottles | Clean glass or plastic bottles with tight-fitting caps.[5] |

Experimental Protocol

4.1 Sample Collection and Handling

Proper sample collection and handling are critical for accurate this compound determination due to its high reactivity with atmospheric oxygen.

-

Immediate Analysis: Samples must be analyzed immediately after collection and cannot be preserved for later analysis.[1][2][5]

-

Minimize Air Contact: Collect samples in clean bottles, filling them to the brim to exclude air, and cap them tightly.[5] Avoid shaking or agitating the sample.[2][5]

-

Temperature Control: If the sample temperature is above 50°C (122°F), it must be cooled to room temperature in a sealed container before analysis.[1][2][5]

-

Addition of EDTA: To prevent the catalytic oxidation of this compound by metal ions, especially copper, add 1 mL of EDTA solution per 100 mL of sample immediately upon collection.[2][4]

4.2 Titration Procedure

-

Sample Preparation:

-

Acidification and Interference Removal:

-

Indicator Addition:

-

Titration:

-

Fill a buret with the standard 0.0125 N potassium iodide-iodate titrant.

-

Titrate the sample with the potassium iodide-iodate solution, swirling the flask gently and constantly.[6] Keep the buret tip below the surface of the sample to minimize air contact.[1][2]

-

Continue titrating until the first appearance of a faint, permanent blue color. This is the endpoint.[2][6] View the color change against a white background for better visibility.[2]

-

-

Record Volume:

-

Record the volume of titrant used (A).

-

-

Blank Titration:

-

Perform a blank titration using deionized water instead of the sample to account for any interferences from the reagents.[2]

-

Calculation of Results

The concentration of this compound in the sample is calculated using the following formula:

mg/L SO₃²⁻ = (A - B) x N x 40,000 / mL of sample

Where:

-

A = mL of titrant used for the sample

-

B = mL of titrant used for the blank

-

N = Normality of the potassium iodide-iodate titrant (e.g., 0.0125 N)[2]

-

40,000 = Milliequivalent weight of SO₃²⁻ (40 g/eq) x 1000 mg/g

Example Calculation: If 1.8 mL of 0.0125 N titrant is used for a 50 mL sample and the blank is negligible: mg/L SO₃²⁻ = (1.8 x 0.0125 x 40,000) / 50 = 18 mg/L SO₃²⁻[6]

Interferences

Several substances can interfere with the iodometric titration of this compound, leading to inaccurate results.

| Interfering Substance | Effect | Mitigation Strategy |

| Sulfide (S²⁻) | Positive interference (reacts with iodine).[2][4] | Remove by adding approximately 0.5 g of zinc acetate (B1210297) and analyzing the supernatant.[1][4] |

| Ferrous Iron (Fe²⁺) | Positive interference (reacts with iodine).[2][4] | EDTA addition promotes oxidation to ferric iron before analysis.[4] |

| Nitrite (NO₂⁻) | Negative interference (oxidizes this compound in acidic medium).[2][4][7] | Add sulfamic acid to destroy nitrite.[1][2][4] |

| Copper (Cu²⁺) | Negative interference (catalyzes this compound oxidation by air).[2][4][6] | Add EDTA as a complexing agent during sample collection.[1][4][8] |

| Organic Matter | Positive interference (oxidizable substances).[2] | Method is best suited for relatively clean waters.[4] |

| Thiosulfate (S₂O₃²⁻) | Positive interference.[4][9] | Determine by an independent method and subtract from the total.[4] |

Data Presentation

Table 1: Typical Titration Data

| Sample ID | Sample Volume (mL) | Titrant Volume (mL) | Blank Volume (mL) | This compound Conc. (mg/L) |

| Boiler Feedwater 1 | 50 | 2.5 | 0.1 | 24 |

| Process Water A | 100 | 1.2 | 0.1 | 5.5 |

| Wastewater Effluent | 50 | 0.8 | 0.1 | 7 |

Visualizations

Caption: Experimental workflow for this compound determination.

Caption: Chemical reactions in iodometric titration.

References

- 1. NEMI Method Summary - 377.1 [nemi.gov]

- 2. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 3. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 4. NEMI Method Summary - 4500-SO32- B [nemi.gov]

- 5. images.hach.com [images.hach.com]

- 6. watertechusa.com [watertechusa.com]

- 7. assbt.org [assbt.org]

- 8. galgo.co.uk [galgo.co.uk]

- 9. gas-sensing.com [gas-sensing.com]

Application Note: Determination of Total Sulfite Content using the Monier-Williams Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfites are widely used as preservatives and antioxidants in the food, beverage, and pharmaceutical industries to prevent microbial spoilage and maintain product quality. However, sulfites can cause adverse reactions in sensitive individuals. Consequently, regulatory agencies worldwide have established maximum permissible levels of sulfites in various products and require accurate labeling. The Monier-Williams method is the reference method, recognized by bodies such as AOAC International, for the determination of total sulfite content in a variety of matrices.[1][2][3] This application note provides a detailed protocol for the Monier-Williams method, including the necessary apparatus, reagents, and a step-by-step procedure.

Principle of the Method

The Monier-Williams method is based on the distillation of sulfur dioxide (SO2) from an acidified sample.[4][5] The sample is heated in the presence of hydrochloric acid, which converts all forms of this compound (free and a reproducible portion of bound sulfites) into gaseous SO2.[6][7][8] A stream of inert nitrogen gas carries the liberated SO2 through a condenser and into a trapping solution of hydrogen peroxide.[7][9] In the trapping solution, the SO2 is oxidized to sulfuric acid (H2SO4).[2][7] The resulting sulfuric acid is then titrated with a standardized sodium hydroxide (B78521) (NaOH) solution to a methyl red endpoint. The total this compound content, expressed as SO2, is calculated from the volume of NaOH used.[4][7]

Apparatus

A specialized Monier-Williams distillation apparatus is required for this procedure. The typical setup consists of the following components made of borosilicate glass:[10][11][12][13]

-

Three-neck round-bottom flask (1000 mL): This flask holds the sample and reagents for distillation.[10][11]

-

Separatory funnel: Used to introduce acid into the reaction flask.[9]

-

Gas inlet tube: Allows for the introduction of nitrogen gas into the flask.[9]

-

Allihn condenser: Cools the distillate, allowing the SO2 gas to pass through while condensing water vapor.[9][10][11]

-

Bubbler (gas washing bottle): Contains the hydrogen peroxide trapping solution.[9]

-

Heating mantle: To heat the reaction flask.[9]

-

Nitrogen gas source with a flow regulator: Provides a steady stream of inert gas.[9]

To ensure a complete seal and prevent leaks, all ground glass joints should be clamped.[9][11][12]

Experimental Workflow

Caption: Experimental workflow of the Monier-Williams method.

Detailed Experimental Protocol

This protocol is based on the AOAC Official Method 990.28, the optimized Monier-Williams method.[1][2][3][6]

1. Reagents

-

Hydrochloric acid (4N): Prepare by adding 30 mL of concentrated HCl (12N) to 60 mL of deionized water.[9]

-

Hydrogen peroxide solution (3%): Dilute 30% ACS reagent grade H2O2 with deionized water. Just before use, add 3 drops of methyl red indicator and titrate to a yellow endpoint with 0.01N NaOH. If the endpoint is exceeded, discard the solution.[9]

-

Methyl red indicator: Dissolve 250 mg of methyl red in 100 mL of ethanol.[9]

-

Sodium hydroxide solution (0.01N): Standardized.

-

Nitrogen gas: High purity. An oxygen scrubbing solution, such as alkaline pyrogallol, can be used to remove any trace oxygen.[9]

-

Ethanol-water solution (5% v/v): For sample preparation.[9]

2. Sample Preparation

-

Solid Samples: Weigh 50 g of the food sample into a blender. Add 100 mL of 5% ethanol-water solution and blend until the particles are small enough to pass through the joint of the flask.[9]

-

Liquid Samples: Mix 50 g of the liquid sample with 100 mL of 5% ethanol-water solution.[9]

3. Apparatus Setup and Distillation

-

Assemble the Monier-Williams apparatus as shown in the diagram. Apply a thin film of stopcock grease to the sealing surfaces of all joints, except for the joint between the separatory funnel and the flask. Clamp all joints to ensure they are secure.[9]

-

Add 400 mL of deionized water to the 1000 mL round-bottom flask.

-

Close the stopcock of the separatory funnel and add 90 mL of 4N HCl to it.[9]

-

Begin purging the system with nitrogen gas at a flow rate of 200 ± 10 mL/min.[9]

-

Start the flow of coolant through the condenser.

-

Add 30 mL of the prepared 3% hydrogen peroxide solution to the bubbler.[9]

-

Allow the nitrogen to purge the system for at least 15 minutes to deoxygenate the apparatus and water.[9]

-

Remove the separatory funnel and quantitatively transfer the prepared sample to the reaction flask. Resecure the separatory funnel.[9]

-

Open the stopcock of the separatory funnel to allow the 4N HCl to flow into the reaction flask. Apply head pressure with a rubber bulb if necessary. Close the stopcock before the last few milliliters drain to prevent the escape of SO2.[9]

-

Apply power to the heating mantle and heat the flask to a boil.

-

Continue to reflux for 1 hour and 45 minutes.[6]

-

After the distillation is complete, turn off the heating mantle and stop the nitrogen flow.

4. Titration

-

Carefully disconnect the bubbler containing the trapping solution.

-

Transfer the contents of the bubbler to a suitable flask for titration.

-

Rinse the bubbler with a small amount of deionized water and add the rinsings to the titration flask.

-

Titrate the solution with standardized 0.01N NaOH until the methyl red indicator turns yellow.

-

Record the volume of NaOH used.

5. Calculation

The total this compound content, expressed as parts per million (ppm) of SO2, is calculated using the following formula:

ppm SO2 = (V × N × 32.03 × 1000) / W

Where:

-

V = Volume of NaOH titrant used (mL)

-

N = Normality of the NaOH solution (mol/L)

-

32.03 = Molar mass of SO2 ( g/mol ) / 2 (since 1 mole of H2SO4 is formed from 1 mole of SO2, and H2SO4 is a diprotic acid)

-

1000 = Conversion factor

-

W = Weight of the sample (g)

Quantitative Data Summary

The performance of the optimized Monier-Williams method has been evaluated in several collaborative studies. The following table summarizes key performance characteristics.

| Parameter | Food Matrix | This compound Level (ppm) | Value | Reference |

| Reproducibility (RSDR) | Hominy | 9.17 | 15.5% | |

| Fruit Juice | 8.05 | 20.1% | [14] | |

| Seafood (Protein) | 10.41 | 14.9% | [14] | |

| Various Foods at 10 ppm | 10 | 15.5 - 26.6% | [15][16] | |

| Recovery | Table Grapes, Hominy, Dried Mangoes, Lemon Juice | - | >90% | [5] |

| Broccoli, Crackers, Mushrooms, Potato Chips | - | <85% | [5][17] | |

| General | - | >80% | [1] | |

| Limit of Detection (LOD) | Most Food Products | - | 10 ppm | [2] |

Interferences and Limitations

-

False Positives: Certain foods naturally contain volatile sulfur compounds that can interfere with the analysis, leading to false-positive results. These include vegetables from the Allium (e.g., garlic, onions, leeks) and Brassica (e.g., cabbage, Brussels sprouts) genera.[2][7][18]

-

Method Applicability: The method is not applicable for the determination of sulfites in dried onions, leeks, and cabbage.[3][6]

-

Time-Consuming: The procedure is labor-intensive and time-consuming.[19]

The Monier-Williams method remains the gold standard for the regulatory analysis of total this compound content in a wide range of food and pharmaceutical products. While it has some limitations, particularly with certain vegetable matrices, its robustness and the wealth of validation data support its continued use. Adherence to the detailed protocol outlined in this application note is crucial for obtaining accurate and reproducible results. For matrices known to cause interference, alternative methods such as ion chromatography or LC-MS/MS may be considered.[20]

References

- 1. gerhardt.de [gerhardt.de]

- 2. Comparison of multiple methods for the determination of sulphite in Allium and Brassica vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aaa-co.net [aaa-co.net]

- 4. vliz.be [vliz.be]

- 5. academic.oup.com [academic.oup.com]

- 6. scribd.com [scribd.com]

- 7. nqacdublin.com [nqacdublin.com]

- 8. scribd.com [scribd.com]

- 9. 21 CFR Appendix A Monier-Williams Procedure (With Modifications) for Sulfites in Food, Center for Food Safety and Applied Nutrition, Food and Drug Administration (November 1985) | Code of Federal Regulations | US Law | LawStack Online [law.lawstack.com]

- 10. sp-wilmadlabglass.com [sp-wilmadlabglass.com]

- 11. Monier-Williams Sulfites Distillation Apparatus (Sulfur Dioxide Test Apparatus), Apparatus, Distillation | ChemScience [chemscience.com]

- 12. dwk.com [dwk.com]

- 13. thomassci.com [thomassci.com]

- 14. scribd.com [scribd.com]

- 15. [PDF] Optimized Monier-Williams method for determination of sulfites in foods: collaborative study. | Semantic Scholar [semanticscholar.org]

- 16. Optimized Monier-Williams method for determination of sulfites in foods: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reevaluation of Monier-Williams method for determining this compound in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cromlab-instruments.es [cromlab-instruments.es]

- 20. Innovative method on sulphites - Phytocontrol [phytocontrol.com]

Application Notes and Protocols for the Spectrophotometric Analysis of Free and Total Sulfites in Wine